![molecular formula C20H18O3 B2963307 5,6-Dimethoxy-2-(3-phenylprop-2-enylidene)indan-1-one CAS No. 1025564-19-5](/img/structure/B2963307.png)
5,6-Dimethoxy-2-(3-phenylprop-2-enylidene)indan-1-one
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Description
“5,6-Dimethoxy-2-(3-phenylprop-2-enylidene)indan-1-one” is a chemical compound . Its molecular formula is C20H18O3 and it has a molecular weight of 306.36 .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the search results .Scientific Research Applications
Synthesis and Chemical Properties
- Indanone Derivatives Synthesis : Novel derivatives of 5,6-dimethoxy-1-indanone have been synthesized for potential antimicrobial applications. These derivatives were obtained through Schiff’s base formation and cyclization, demonstrating promising antibacterial activity in preliminary screenings (Patel et al., 2018).
- Indanone-Based Amines Synthesis : A concise synthesis route for 2-amino-5,6-dimethoxyindan hydrochloride has been developed, showcasing a multi-step process with significant yields. This synthesis route offers a pathway to explore the compound's potential in various applications (Göksu & SeÇen, 2005).
- Photophysical Properties : Research on PMMA films doped with europium(III) complexes of a similar β-diketone to 5,6-dimethoxy-2-(3-phenylprop-2-enylidene)indan-1-one shows efficient red emission, highlighting the potential use of indanone derivatives in light-emitting materials (Li et al., 2013).
Potential Applications
- Antioxidant and Antihyperglycemic Agents : Coumarin derivatives containing pyrazole and indenone rings, synthesized from reactions involving 5,6-dimethoxy-2-(3-phenylprop-2-enylidene)indan-1-one, have shown potent antioxidant and antihyperglycemic activities, suggesting the compound's derivatives could contribute to therapeutic strategies (Kenchappa et al., 2017).
properties
IUPAC Name |
(2E)-5,6-dimethoxy-2-[(E)-3-phenylprop-2-enylidene]-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-22-18-12-16-11-15(20(21)17(16)13-19(18)23-2)10-6-9-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3/b9-6+,15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAHEVBLYESPH-UJHPFZFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC=CC3=CC=CC=C3)C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C=C\C3=CC=CC=C3)/C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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